3H-phosphole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

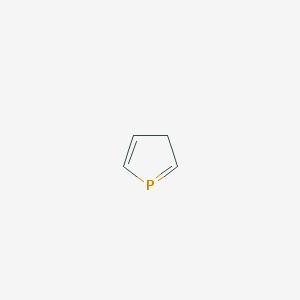

3H-phosphole is a phosphole.

Wissenschaftliche Forschungsanwendungen

Phosphole-Based Organic Light Emitting Diodes (OLEDs)

3H-phosphole derivatives have been successfully incorporated into OLEDs, demonstrating their potential as efficient light-emitting materials. The first instance of phosphole integration into an OLED device was reported in 2003, showcasing three different fluorophores based on a thiophene-phosphole-thiophene structure. These phospholes exhibited significant electroluminescent properties, making them suitable for use in organic electronic devices .

| Phosphole Derivative | Structure | Emission Wavelength (nm) | Device Configuration |

|---|---|---|---|

| 1a | Thiophene-Phosphole-Thiophene | 520 | Single-layer OLED |

| 2a | Oxidized Phosphole | 540 | Multi-layer OLED |

| 3a | Gold(I) Complex | 600 | Guest-host OLED |

Photovoltaic Applications

The unique electronic properties of this compound make it a promising candidate for photovoltaic applications. Its ability to form π-conjugated systems allows for efficient charge separation and transport, which are critical for solar cell performance. Research has indicated that phosphole-based materials can enhance the efficiency of organic solar cells by improving light absorption and charge mobility .

Coordination Chemistry

This compound derivatives have been explored as ancillary ligands in coordination chemistry, particularly with transition metals such as gold and palladium. These ligands exhibit strong π-acceptor characteristics, which enhance the catalytic activity of metal complexes in various reactions including cross-coupling and oxidation processes .

| Metal Complex | Ligand Type | Catalytic Reaction | Yield (%) |

|---|---|---|---|

| Au(I)-Phosphole Complex | α-Cationic Phosphole | Aryl-Aryl Coupling | 85 |

| Pd(II)-Phosphole Complex | Neutral Phosphole | Suzuki Coupling | 90 |

Synthesis of Pharmaceuticals

Phospholes have shown potential in the synthesis of pharmaceutical compounds due to their ability to stabilize reactive intermediates. For instance, phosphole derivatives complexed with metals have been developed for therapeutic applications targeting diseases linked to oxidative stress by inhibiting thioredoxin reductase activity .

Antioxidant Properties

Research indicates that certain phosphole derivatives possess antioxidant properties that can be harnessed for therapeutic purposes. These compounds can reduce oxidative stress within cells, making them candidates for treating conditions related to oxidative damage, such as cancer and neurodegenerative diseases .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems is being investigated due to its biocompatibility and ability to form stable nanoparticles. These phosphole-containing nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs, facilitating targeted delivery and controlled release .

Case Study 1: Phospholes in OLEDs

A study conducted by Réau et al. demonstrated the successful integration of phospholes into OLED devices, achieving high brightness and efficiency. The research detailed the synthesis of various phosphole derivatives and their characterization through photophysical measurements, confirming their suitability for commercial applications in display technology .

Case Study 2: Catalytic Applications

In a recent investigation, α-cationic phospholes were synthesized and evaluated for their catalytic properties in gold-catalyzed reactions. The study highlighted the enhanced reactivity of these phospholes compared to traditional ligands, leading to improved yields in cross-coupling reactions .

Eigenschaften

Molekularformel |

C4H5P |

|---|---|

Molekulargewicht |

84.06 g/mol |

IUPAC-Name |

3H-phosphole |

InChI |

InChI=1S/C4H5P/c1-2-4-5-3-1/h1,3-4H,2H2 |

InChI-Schlüssel |

FIUMNRONOVLYSS-UHFFFAOYSA-N |

SMILES |

C1C=CP=C1 |

Kanonische SMILES |

C1C=CP=C1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.